Faropenem Related Compound 2
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Overview
Description
Faropenem Related Compound 2 is a derivative of faropenem, which belongs to the carbapenem class of antibiotics. This compound has garnered attention due to its potential therapeutic and industrial applications. Faropenem itself is known for its broad-spectrum antibacterial activity and resistance to beta-lactamase degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Faropenem Related Compound 2 involves several steps. One method includes treating a compound of Formula II with an alkali metal salt of a substituted or unsubstituted C5-10 carboxylic acid and a catalytic amount of a palladium complex in the presence of an organic solvent. The reaction mixture is then treated with water and a water-miscible solvent to isolate a hydrate of an alkali metal salt of faropenem .
Industrial Production Methods: Industrial production methods for faropenem and its derivatives often involve the use of natural L-threonine as a raw material. The process is characterized by high productivity, low cost, simple operation, and suitability for industrialization .
Chemical Reactions Analysis
Types of Reactions: Faropenem Related Compound 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Faropenem Related Compound 2 has several scientific research applications, including:
Chemistry: It is used in the synthesis of various chemical compounds and as a reference standard in analytical chemistry.
Biology: It is studied for its antibacterial properties and potential use in treating bacterial infections.
Medicine: It is investigated for its potential therapeutic applications, particularly in combating antibiotic-resistant bacteria.
Industry: It is used in the development of new antibiotics and other pharmaceutical products.
Mechanism of Action
Faropenem Related Compound 2, like other beta-lactam antibiotics, inhibits the synthesis of bacterial cell walls. It achieves this by binding to and competitively inhibiting the transpeptidase enzyme used by bacteria to cross-link the peptide chains in peptidoglycan synthesis. This inhibition prevents the formation of a functional cell wall, leading to bacterial cell death .
Comparison with Similar Compounds
Faropenem: The parent compound, known for its broad-spectrum antibacterial activity.
Imipenem: Another carbapenem antibiotic with a similar mechanism of action.
Meropenem: A carbapenem antibiotic with a broader spectrum of activity compared to faropenem.
Uniqueness: Faropenem Related Compound 2 is unique due to its specific structural modifications, which may confer different pharmacokinetic properties and antibacterial activity compared to other carbapenems .
Biological Activity
Faropenem Related Compound 2 (FRC2) is an impurity associated with Faropenem, a novel β-lactam antibiotic belonging to the penem class. This compound has garnered attention for its potential implications in antibiotic resistance studies and its interactions with β-lactamases, which are enzymes that confer resistance to β-lactam antibiotics. This article explores the biological activity of FRC2, including its mechanisms of action, efficacy against various bacterial strains, and its role in understanding antibiotic resistance.
FRC2 shares structural similarities with Faropenem, characterized by a β-lactam ring that plays a crucial role in its antibacterial activity. Like other β-lactams, FRC2 exerts its effects by inhibiting bacterial cell wall synthesis through competitive inhibition of penicillin-binding proteins (PBPs). The β-lactam ring mimics the D-alanine-D-alanine portion of the peptidoglycan precursor, leading to the formation of covalent bonds with PBPs and ultimately disrupting cell wall integrity, resulting in bacterial lysis .
In Vitro Studies
Numerous studies have assessed the in vitro activity of FRC2 against various bacterial pathogens. The following table summarizes the minimum inhibitory concentrations (MICs) for FRC2 against selected bacteria:
Bacterial Strain | MIC (mg/L) | Notes |
---|---|---|
Enterobacteriaceae | ≤ 4 | Effective against most strains |
Staphylococcus aureus (MSSA) | 0.12 | Higher MIC for MRSA (2 mg/L) |
Streptococcus pneumoniae | 0.5 – 1 | Effective against penicillin-resistant strains |
Pseudomonas aeruginosa | > 128 | Limited efficacy observed |
Clostridium perfringens | ≤ 1 | Highly active against anaerobes |
FRC2 demonstrates significant activity against Gram-positive organisms and certain anaerobes but exhibits limited effectiveness against resistant Gram-negative bacteria such as Pseudomonas aeruginosa .
Interaction with β-Lactamases
FRC2's interaction with β-lactamases is critical for understanding its biological activity. Studies indicate that FRC2 can form stable complexes with enzymes such as KPC-2 and VIM-2, which are known to hydrolyze β-lactams. Crystallographic analyses reveal that binding induces conformational changes within the active sites of these enzymes, potentially reducing their catalytic efficiency . This interaction is essential for elucidating mechanisms of resistance and developing strategies to counteract it.
Case Studies and Clinical Relevance
A randomized controlled trial investigated the clinical efficacy of Faropenem (and by extension FRC2) in treating tuberculosis (TB). The study included 227 patients, comparing treatment success rates between those receiving Faropenem and a control group. Results indicated a treatment success rate of 88.18% in the Faropenem group compared to 85.98% in controls, demonstrating non-inferiority . These findings suggest that compounds related to Faropenem may have therapeutic potential in managing resistant infections.
Properties
CAS No. |
429691-43-0 |
---|---|
Molecular Formula |
C21H33NO7SSi |
Molecular Weight |
471.65 |
Appearance |
White to light brown powder |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(3S,4R)- 1-Azetidineacetic acid, 3-[(1R)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-α,2-dioxo-4-[[[(2R)-tetrahydro-2-furanyl]carbonyl]thio]-, 2-propen-1-yl ester; |
Origin of Product |
United States |
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